MEGA-10

Description

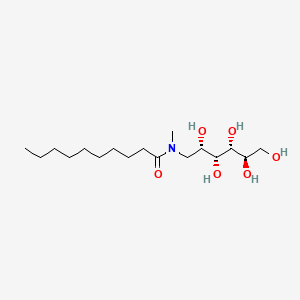

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWKZHPREXJQGR-XOSAIJSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075027 | |

| Record name | N-Oxodecyl meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85261-20-7 | |

| Record name | Decanoyl N-methylglucamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85261-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoyl-N-methylglucamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Oxodecyl meglumine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxodecyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECANOYL N-METHYLGLUCAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q27ZA5M8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of MEGA-10 Surfactant

Introduction

N-decanoyl-N-methylglucamine, commercially known as this compound, is a non-ionic, sugar-based surfactant highly valued in biochemistry and pharmaceutical sciences. Its utility is rooted in its ability to gently extract, solubilize, and stabilize membrane proteins from their native lipid environment, a critical step for structural and functional studies.[1] As a non-denaturing detergent, this compound is instrumental in preserving the biological activity of proteins, making it a preferred choice for applications ranging from enzyme assays to protein crystallization.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and visually represents key workflows relevant to its application.

Core Physicochemical Properties

The behavior and efficacy of this compound in aqueous solutions are dictated by a set of fundamental physicochemical parameters. These properties are essential for designing solubilization protocols, purification strategies, and formulation studies. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Unit |

| Molecular Weight | 349.46 | g/mol [4] |

| Appearance | White crystalline powder | - |

| Critical Micelle Concentration (CMC) | 6–7 | mM (in water, 20-25°C)[4] |

| Aggregation Number (Nagg) | 76–150 | monomers/micelle |

| Micelle Molecular Weight | ~26,500–52,500 | Da |

| pH (1% aqueous solution) | 5.0–7.0 | - |

| Krafft Point | Not readily available in cited literature. | °C |

| Hydrophilic-Lipophilic Balance (HLB) | Not explicitly cited; estimated to be 12-16. | - |

Note on Aggregation Number: The reported aggregation number for this compound varies, which is common for surfactants as this property is sensitive to experimental conditions such as temperature, buffer composition, and ionic strength. Note on HLB: A specific HLB value for this compound is not consistently reported. However, based on its effectiveness in solubilizing membrane proteins, its HLB value is estimated to be in the range typical for oil-in-water emulsifiers and solubilizers (generally 12-16).

Experimental Protocols

Accurate characterization of surfactant properties is crucial for their effective use. The following are detailed methodologies for determining the key parameters of surfactants like this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant monomers begin to form micelles, leading to abrupt changes in the physical properties of the solution.[3]

Methodology: Surface Tension Measurement

-

Solution Preparation: Prepare a stock solution of this compound in the desired buffer (e.g., deionized water or a specific experimental buffer) at a concentration well above the expected CMC (e.g., 50 mM). Create a series of dilutions to span a concentration range from below to above the expected CMC.

-

Measurement: Using a tensiometer (with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each dilution at a constant temperature.

-

Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration. The plot will show a sharp inflection point where the surface tension stops decreasing significantly. This point of intersection of the two linear portions of the curve is the CMC.[3]

Determination of Aggregation Number (Nagg)

The aggregation number represents the average number of surfactant monomers in a single micelle.

Methodology: Static Light Scattering (SLS)

-

Sample Preparation: Prepare several concentrations of this compound in a filtered, dust-free buffer, all well above the CMC.

-

Measurement: For each concentration, measure the intensity of scattered light at a fixed angle (commonly 90°) using a light scattering photometer.

-

Data Analysis: A Debye plot is constructed by plotting the reciprocal of the excess scattered light intensity against the concentration of the surfactant (C - CMC). The micellar molecular weight is determined from the slope of this plot. The aggregation number is then calculated by dividing the micellar molecular weight by the monomeric molecular weight of this compound.

Determination of the Krafft Point

The Krafft point is the minimum temperature at which micelles can form; below this temperature, the surfactant's solubility is lower than its CMC.[3]

Methodology: Visual Turbidity Measurement

-

Preparation: Prepare an aqueous dispersion of this compound at a concentration significantly higher than its CMC (e.g., 1-2% w/v). This will initially appear cloudy or as a suspension if below the Krafft point.

-

Heating: Place the dispersion in a transparent, jacketed vessel with a thermometer and a stirrer. Gradually heat the solution while stirring.

-

Observation: Record the temperature at which the solution abruptly becomes clear and homogeneous. This temperature is the Krafft point. Upon cooling, the solution will become turbid again at the same temperature.

Mandatory Visualizations

Experimental Workflow for Surfactant Characterization

The following diagram illustrates the logical flow for determining the primary physicochemical properties of a surfactant.

Caption: Workflow for determining key physicochemical properties of surfactants.

Signaling Pathway: Membrane Protein Solubilization

This compound is fundamentally used to transition membrane proteins from a lipid bilayer into a soluble, micellar environment for downstream analysis.

Caption: Logical workflow for the solubilization of membrane proteins using this compound.

References

An In-depth Guide to the Critical Micelle Concentration of Decanoyl N-methylglucamide (MEGA-10)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl N-methylglucamide, commonly known as MEGA-10, is a nonionic surfactant widely employed in biochemical and pharmaceutical research. Its primary application lies in the solubilization and stabilization of membrane proteins for structural and functional studies. A crucial parameter governing the behavior of this compound in aqueous solutions is its critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger, organized structures called micelles. Understanding the CMC of this compound is paramount for its effective use in experimental protocols, as properties such as protein solubilization efficiency are highly dependent on the presence and concentration of micelles.

This technical guide provides a comprehensive overview of the critical micelle concentration of Decanoyl N-methylglucamide. It presents quantitative CMC data under various experimental conditions, details the methodologies for its determination, and provides visual workflows for key experimental protocols.

Quantitative Data on the Critical Micelle Concentration of this compound

The CMC of Decanoyl N-methylglucamide is influenced by several factors, including temperature, and the presence and concentration of salts. The following table summarizes reported CMC values for this compound under different conditions.

| CMC (mM) | Temperature (°C) | Solvent/Buffer | Method | Salt Additive(s) | Reference(s) |

| 6-7 | 20-25 | Not Specified | Not Specified | None | Not Specified |

| 4.88 | Not Specified | No salt conditions | Not Specified | None | Not Specified |

| 4.8 | 25 | Saline Buffer | Fluorescence Spectroscopy (ANS probe) | Not Specified | [1] |

| Decreases with increasing temperature | 5-40 | Not Specified | Not Specified | None | [1] |

| Decreases with addition of salt | Not Specified | Aqueous Solution | Surface Tension or Fluorescence Probe | Various salts (e.g., Ca, Na, K, Cs, Li, SO4, Cl) | [2][3] |

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the CMC of surfactants. The choice of method often depends on the nature of the surfactant, the required precision, and the available instrumentation. Below are detailed protocols for the most common methods used for nonionic surfactants like this compound.

Surface Tensiometry

Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers preferentially adsorb at the air-water interface, reducing the surface tension. As the surfactant concentration increases, the surface becomes saturated with monomers. Beyond the CMC, any additional surfactant molecules form micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[4][5]

Methodology:

-

Apparatus: A tensiometer equipped with either a Wilhelmy plate or a Du Noüy ring.

-

Procedure:

-

Prepare a stock solution of Decanoyl N-methylglucamide in the desired buffer or solvent.

-

Create a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of the pure solvent to establish a baseline.

-

Measure the surface tension of each dilution, ensuring the platinum plate or ring is thoroughly cleaned and dried between measurements.

-

Allow the system to equilibrate at the desired temperature before each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two linear regions. The first region exhibits a steep decrease in surface tension with increasing concentration, while the second region, above the CMC, shows a plateau or a much shallower slope.

-

The CMC is determined from the intersection of the two lines fitted to these regions.

-

References

- 1. Solubility properties of the alkylmethylglucamide surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. slideshare.net [slideshare.net]

An In-Depth Technical Guide to Decanoyl N-methylglucamide (MEGA-10)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent widely employed in the fields of biochemistry and structural biology. Its primary application lies in the solubilization and stabilization of membrane proteins, facilitating their extraction from the lipid bilayer and subsequent purification and characterization. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of this compound, with a focus on providing practical information for laboratory use. Detailed experimental protocols for membrane protein solubilization and reconstitution are presented, along with a summary of key quantitative data.

Chemical Structure and Formula

Decanoyl N-methylglucamide is an amphiphilic molecule composed of a hydrophilic N-methylglucamine headgroup and a hydrophobic decanoyl tail. This structure allows it to interact with both the hydrophobic regions of membrane proteins and the surrounding aqueous environment, thereby disrupting the lipid bilayer and forming micelles around the protein of interest.

Chemical Formula: C₁₇H₃₅NO₆[1][2]

Systematic Name: N-decanoyl-N-methyl-D-glucamine[1][2]

Synonyms: this compound, N-(D-Glucityl)-N-methyldecanamide[1][2]

Physicochemical Properties

The efficacy of this compound as a detergent is dictated by its distinct physicochemical properties. A critical parameter is its Critical Micelle Concentration (CMC), which is the concentration at which the detergent monomers begin to self-assemble into micelles. For effective membrane protein solubilization, the detergent concentration should be significantly above its CMC.

| Property | Value | References |

| Molecular Weight | 349.46 g/mol | |

| Appearance | White powder or granules | |

| Critical Micelle Concentration (CMC) | 6-7 mM (in aqueous solution at 20-25°C) | |

| Purity | ≥98% (by Gas Chromatography) | |

| Solubility | Water-soluble | [2] |

| Storage Temperature | 2-8°C |

Synthesis of Decanoyl N-methylglucamide

The synthesis of Decanoyl N-methylglucamide is typically achieved through the amidation of N-methylglucamine with decanoic acid or its derivatives. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure can be outlined.

General Synthesis Workflow

A common method involves the reaction of N-methylglucamine with a fatty acid methyl ester, such as methyl laurate, in an alcoholic solvent in the presence of a basic catalyst. The reaction is typically carried out at an elevated temperature. The final product is then purified through crystallization.

Experimental Protocols

The primary application of this compound is in the extraction and reconstitution of membrane proteins for functional and structural studies. The following are generalized protocols that serve as a starting point and may require optimization for specific proteins.

Membrane Protein Solubilization

This protocol outlines the general steps for solubilizing membrane proteins from a cell lysate.

Materials:

-

Cell pellet containing the membrane protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)

-

This compound stock solution (e.g., 10% w/v in water)

-

Ultracentrifuge

Procedure:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells using an appropriate method (e.g., sonication, French press).

-

Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.

-

Add this compound stock solution to the membrane suspension to a final concentration above the CMC (typically 1-2% w/v).

-

Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

The supernatant now contains the solubilized membrane protein in this compound micelles and is ready for purification.

Reconstitution of Membrane Proteins into Liposomes

This protocol describes the process of reconstituting a purified, detergent-solubilized membrane protein into artificial lipid vesicles (liposomes).

Materials:

-

Purified, this compound solubilized membrane protein

-

Lipids (e.g., a mixture of phospholipids in chloroform)

-

Dialysis Buffer (detergent-free buffer)

-

Dialysis cassette (with an appropriate molecular weight cut-off)

Procedure:

-

Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas.

-

Hydrate the lipid film with Dialysis Buffer to form multilamellar vesicles (MLVs). This can be facilitated by vortexing or sonication.

-

To the purified protein solution, add the hydrated lipids at a desired lipid-to-protein ratio.

-

Gently mix and incubate for 30-60 minutes at room temperature.

-

Transfer the protein-lipid-detergent mixture to a dialysis cassette.

-

Perform dialysis against a large volume of Dialysis Buffer at 4°C with several buffer changes over 24-48 hours. This gradually removes the this compound, leading to the formation of proteoliposomes.

-

The resulting proteoliposomes can be harvested and used for functional assays.

Experimental Workflow Diagram

Applications in Drug Development

The ability to isolate and characterize membrane proteins in a functional state is crucial for drug development. Many drug targets, such as G protein-coupled receptors (GPCRs), ion channels, and transporters, are integral membrane proteins. This compound facilitates several key steps in the drug discovery pipeline:

-

Target Validation: By enabling the purification of functional membrane proteins, this compound allows for detailed biochemical and biophysical characterization to validate their role in disease.

-

High-Throughput Screening: Solubilized and stabilized membrane proteins can be used in various assay formats to screen for small molecule modulators.

-

Structural Biology: this compound is used to prepare membrane protein samples for structural determination by techniques such as X-ray crystallography and cryo-electron microscopy, providing insights into drug-target interactions.

Conclusion

Decanoyl N-methylglucamide (this compound) is a valuable tool for researchers and scientists working with membrane proteins. Its non-ionic nature and well-characterized physicochemical properties make it an effective detergent for solubilizing and stabilizing these challenging proteins. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and drug development contexts. As with any detergent-based methodology, optimization of the protocols for each specific protein of interest is essential to achieve the best results.

References

Aggregation Number of MEGA-10 Micelles in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the aggregation number of N-decanoyl-N-methylglucamide (MEGA-10) micelles in aqueous solutions. This compound is a non-ionic surfactant widely utilized in the solubilization and stabilization of membrane proteins for structural and functional studies. A critical parameter for these applications is the micelle aggregation number, which defines the number of individual surfactant molecules that assemble to form a single micelle. This guide summarizes the available quantitative data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.

Quantitative Data Summary

The aggregation number of this compound micelles is influenced by various experimental conditions, most notably temperature. The following table summarizes the reported aggregation number of this compound in aqueous solution.

| Aggregation Number (N) | Temperature (°C) | Method | Buffer/Solvent | Reference |

| 76 | Not specified | Isothermal Titration Calorimetry (ITC) | Water | Prasad et al., 2006 |

Experimental Protocols

The determination of the micelle aggregation number can be achieved through several biophysical techniques. Below are detailed methodologies for three commonly employed methods, adapted for the specific properties of this compound, such as its Critical Micelle Concentration (CMC) of approximately 6-7 mM in aqueous solution.

Steady-State Fluorescence Quenching

This technique relies on the quenching of a fluorescent probe partitioned within the micelles by a quencher molecule. The aggregation number is determined from the statistical distribution of the quencher among the micelles.

Materials:

-

This compound surfactant

-

Pyrene (fluorescent probe)

-

Cetylpyridinium chloride (CPC) or other suitable quencher

-

High-purity water or desired buffer solution

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration significantly above its CMC (e.g., 50 mM) in the desired buffer.

-

Prepare a stock solution of pyrene in a suitable solvent (e.g., acetone) at a concentration of approximately 1 mM.

-

Prepare a stock solution of the quencher (e.g., CPC) in the same buffer as the this compound solution at a concentration of approximately 10 mM.

-

-

Sample Preparation:

-

To a series of volumetric flasks, add a small aliquot of the pyrene stock solution to achieve a final concentration that is very low to ensure no more than one probe molecule per micelle on average (e.g., 1 µM). Evaporate the solvent under a gentle stream of nitrogen.

-

To each flask, add the this compound stock solution to a final concentration that is well above the CMC (e.g., 20 mM).

-

Add varying amounts of the quencher stock solution to create a series of samples with increasing quencher concentrations.

-

Bring all solutions to the final volume with the buffer and allow them to equilibrate for several hours or overnight in the dark to ensure complete partitioning of the probe and quencher into the micelles.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 333 nm for pyrene.

-

Record the emission spectra from 350 nm to 500 nm.

-

Measure the fluorescence intensity of the pyrene monomer peak (I) at approximately 373 nm for each sample. Let I₀ be the fluorescence intensity in the absence of the quencher.

-

-

Data Analysis:

-

The aggregation number (N) can be calculated using the following equation, which is derived from Poisson statistics: ln(I₀ / I) = [Quencher] / ([Surfactant] - CMC) * N

-

Plot ln(I₀ / I) versus the total quencher concentration.

-

The slope of the resulting linear plot will be equal to N / ([Surfactant] - CMC).

-

Calculate N from the slope.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the demicellization process upon dilution of a concentrated surfactant solution, from which the aggregation number and other thermodynamic parameters can be derived.

Materials:

-

This compound surfactant

-

High-purity water or desired buffer solution

-

Isothermal Titration Calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in the desired buffer at a concentration well above the CMC (e.g., 50 mM). This will be the injectant.

-

Fill the sample cell of the calorimeter with the same buffer used to prepare the this compound solution.

-

Thoroughly degas both the injectant and the cell solution before the experiment.

-

-

ITC Experiment:

-

Set the experimental temperature.

-

Perform a series of injections of the concentrated this compound solution into the buffer-filled cell. The injection volume and spacing should be optimized to allow for a complete thermal equilibration between injections.

-

A typical experiment might consist of an initial small injection (e.g., 1 µL) followed by a series of larger, uniform injections (e.g., 5-10 µL).

-

-

Data Analysis:

-

The raw data will be a series of heat-flow peaks corresponding to each injection.

-

Integrate the peaks to obtain the enthalpy change per injection.

-

The resulting titration curve (enthalpy vs. total surfactant concentration) will show a sigmoidal transition around the CMC.

-

Fit the data to a micellization model (e.g., a mass action model) using the instrument's software. This fitting procedure will yield the CMC, the enthalpy of micellization (ΔH_mic), and the aggregation number (N).

-

Analytical Ultracentrifugation (AUC)

AUC measures the sedimentation behavior of macromolecules and assemblies in a centrifugal field. For micelles, this technique can provide information about their molar mass, from which the aggregation number can be calculated.

Materials:

-

This compound surfactant

-

Desired buffer solution

-

Analytical Ultracentrifuge with absorbance and/or interference optics

Procedure:

-

Sample Preparation:

-

Prepare a series of this compound solutions at different concentrations above the CMC in the desired buffer.

-

The buffer should have a density different from that of the micelles to allow for sedimentation.

-

Determine the partial specific volume of this compound and the density and viscosity of the buffer at the experimental temperature.

-

-

Sedimentation Velocity Experiment:

-

Load the this compound solutions and a matching buffer reference into the appropriate sectors of the AUC cells.

-

Centrifuge the samples at a high speed (e.g., 40,000 - 50,000 rpm) and monitor the movement of the micelle boundary over time using the optical detection system.

-

-

Data Analysis:

-

The sedimentation data is analyzed to obtain the distribution of sedimentation coefficients, c(s).

-

The main peak in the c(s) distribution will correspond to the this compound micelles.

-

The sedimentation coefficient (s) and the diffusion coefficient (D) obtained from the analysis can be used in the Svedberg equation to calculate the molar mass (M) of the micelle: M = (s * R * T) / (D * (1 - ν * ρ)) where R is the gas constant, T is the absolute temperature, ν is the partial specific volume of the surfactant, and ρ is the density of the solvent.

-

The aggregation number (N) is then calculated by dividing the molar mass of the micelle by the molar mass of a single this compound molecule (349.46 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of an experimental procedure to determine the aggregation number of micelles.

Caption: Workflow for determining micelle aggregation number.

Solubility of Decanoyl N-methylglucamide (MEGA-10) in Different Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Decanoyl N-methylglucamide, commonly known as MEGA-10. As a non-ionic surfactant frequently employed in the solubilization of membrane proteins for research and pharmaceutical development, a thorough understanding of its solubility in various buffer systems is critical for experimental design and formulation. This document summarizes available solubility data, details experimental protocols for its determination, and provides a visual workflow for solubility testing.

Quantitative Solubility Data

General Solubility:

The solubility of this compound in water at 20°C has been reported to be 10 mg/ml.[2] With a molecular weight of 349.46 g/mol , this corresponds to a solubility of approximately 28.6 mM.[3] Another key property is its Critical Micelle Concentration (CMC), which is in the range of 6-7 mM at 20-25°C.[3] Above the CMC, this compound molecules self-assemble into micelles, and its apparent solubility increases linearly.[4]

Solubility in Common Biological Buffers:

Direct experimental data for the solubility of this compound in specific buffers such as Phosphate Buffered Saline (PBS), TRIS, and MES is limited. However, the solubility is expected to be influenced by the ionic strength and pH of the buffer. Generally, for non-ionic surfactants, the addition of salts can lead to a "salting-out" effect, which may decrease solubility.[5] The extent of this effect depends on the specific salt and its concentration.

The following table provides an estimate of this compound solubility in common buffers. These values should be considered as starting points and may require experimental verification for specific applications. The estimations are based on its known aqueous solubility and the general behavior of non-ionic surfactants in buffered solutions.

| Buffer System | pH | Temperature (°C) | Estimated Solubility (g/L) | Estimated Solubility (mM) | Notes |

| Deionized Water | ~7.0 | 20 | 10.0 | ~28.6 | Experimentally reported value. |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 8 - 10 | ~22.9 - 28.6 | The presence of salts in PBS may slightly decrease solubility compared to pure water. |

| TRIS Buffer (50 mM) | 7.5 | 25 | 9 - 10 | ~25.7 - 28.6 | TRIS buffer is not expected to significantly impact the solubility of non-ionic surfactants at this concentration. |

| TRIS Buffer (50 mM) | 8.5 | 25 | 9 - 10 | ~25.7 - 28.6 | As a non-ionic surfactant, pH changes in this range are not expected to have a major impact on solubility. |

| MES Buffer (50 mM) | 6.0 | 25 | 9 - 10 | ~25.7 - 28.6 | MES buffer is not expected to significantly interact with the non-ionic this compound. |

| Deionized Water | 4 | 8 - 10 | ~22.9 - 28.6 | Temperature reduction may slightly decrease the solubility of some non-ionic surfactants. | |

| Deionized Water | 37 | 10 - 12 | ~28.6 - 34.3 | Increased temperature can enhance the solubility of some non-ionic surfactants. |

Note: The solubility of non-ionic surfactants can be complex and is influenced by factors such as the specific ions in the buffer, their concentration, and temperature-dependent phenomena like the cloud point.[6][7] Therefore, for critical applications, it is highly recommended to experimentally determine the solubility of this compound under the specific conditions of use.

Experimental Protocols

This section outlines detailed methodologies for determining the solubility of Decanoyl N-methylglucamide in a buffer of interest. The most common and reliable method for determining equilibrium solubility is the shake-flask method.[4]

Equilibrium Solubility Determination via the Shake-Flask Method

This protocol is adapted from established methods for solubility measurement.[4][8]

Materials:

-

Decanoyl N-methylglucamide (this compound) powder

-

Buffer of interest (e.g., PBS, TRIS, MES), prepared at the desired pH and filtered

-

Glass vials or flasks with tight-sealing caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Weigh an excess amount of this compound powder and add it to a series of vials. A concentration of at least 2-3 times the expected solubility is recommended.

-

Add a known volume of the desired buffer to each vial.

-

Prepare at least three replicates for each buffer condition.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.[9]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Dilute the filtered supernatant with the corresponding buffer to a concentration within the linear range of the chosen analytical method.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Quantification of this compound

2.2.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust method for the accurate quantification of this compound.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid can be used.

-

Detection: this compound does not have a strong chromophore, but it can be detected at low UV wavelengths, typically around 200-220 nm.

-

Standard Curve: Prepare a series of this compound standards of known concentrations in the same buffer as the samples to generate a standard curve for quantification.

2.2.2. UV-Vis Spectrophotometry

For a simpler and more rapid estimation, UV-Vis spectrophotometry can be employed, although it may be less specific than HPLC.

-

Wavelength Scan: Perform a wavelength scan of a known concentration of this compound in the buffer of interest to determine the wavelength of maximum absorbance (λmax). This is typically in the low UV range.

-

Standard Curve: Prepare a series of this compound standards in the buffer and measure their absorbance at the determined λmax. Plot a standard curve of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the diluted, filtered samples and determine the concentration using the standard curve. It is crucial to use the same buffer as a blank to subtract any background absorbance.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Decanoyl N-methylglucamide in different buffers.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. mdanderson.org [mdanderson.org]

- 2. mt.com [mt.com]

- 3. N-Decanoyl-N-methylglucamine = 98 GC 85261-20-7 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Decanoyl N-methylglucamide | C17H35NO6 | CID 174432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]

The Gentle Touch: A Technical Guide to the Non-Denaturing Properties of Glucamide-Based Detergents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of membrane protein research and drug development, the choice of detergent is paramount. The ideal detergent must effectively solubilize membrane proteins from their native lipid environment while preserving their structural integrity and biological function. Glucamide-based detergents, a class of non-ionic surfactants, have emerged as powerful tools, prized for their mild, non-denaturing properties. This technical guide provides an in-depth exploration of these detergents, offering quantitative data, detailed experimental protocols, and visualizations of their application in studying complex biological systems.

Core Principles of Non-Denaturing Solubilization

Non-ionic detergents, such as the glucamide family, are considered non-denaturing because they primarily disrupt lipid-lipid and lipid-protein interactions, leaving protein-protein interactions largely intact.[1] Their uncharged hydrophilic head groups and hydrophobic tails allow them to form micelles that create a soluble, protective environment for membrane proteins, shielding their hydrophobic transmembrane domains from the aqueous solvent.[2] This gentle mechanism of action is crucial for maintaining the native conformation and activity of the solubilized protein, a prerequisite for meaningful structural and functional studies.

Quantitative Properties of Common Glucamide-Based Detergents

The efficacy of a detergent is dictated by its physicochemical properties. The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles.[3] The aggregation number indicates the average number of detergent molecules in a single micelle. These parameters, along with the molecular weight, are critical for designing experiments, particularly for detergent removal during reconstitution steps.

| Detergent | Acronym | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |

| Octanoyl-N-methylglucamide | MEGA-8 | 321.41[4] | 70 - 79[4][5] | Not readily available |

| Nonanoyl-N-methylglucamide | MEGA-9 | 335.44[6] | 20 - 25[6][7] | ~87[8] |

| Decanoyl-N-methylglucamide | MEGA-10 | 349.46[6] | 4.88 - 7[6][9] | Not readily available |

| 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside | HECAMEG | 335.39 | 19.5 | Not readily available |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing glucamide-based detergents. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protocol 1: Membrane Protein Extraction using this compound

This protocol outlines the steps for solubilizing a membrane protein from a crude membrane preparation.

Materials:

-

Crude membrane pellet containing the protein of interest

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, Protease Inhibitor Cocktail

-

This compound stock solution (10% w/v in water)

-

Ultracentrifuge and appropriate rotors/tubes

-

Dounce homogenizer

-

Ice

Methodology:

-

Resuspend the crude membrane pellet in ice-cold Solubilization Buffer.

-

Homogenize the suspension using a Dounce homogenizer with 10-15 strokes on ice to ensure a uniform membrane suspension.

-

Determine the total protein concentration of the membrane suspension using a standard protein assay (e.g., BCA assay).

-

To the membrane suspension, add this compound from the stock solution to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically but should be well above the CMC.

-

Incubate the mixture on a rotating wheel for 1-2 hours at 4°C to allow for gentle solubilization.

-

Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material and aggregated proteins.

-

Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles. This fraction is now ready for downstream purification.

Protocol 2: Protein Purification via Affinity Chromatography with HECAMEG

This protocol describes the purification of a His-tagged membrane protein solubilized in HECAMEG.

Materials:

-

Solubilized membrane protein fraction (from Protocol 1, with HECAMEG used as the detergent)

-

Ni-NTA affinity resin

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% HECAMEG

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% HECAMEG

-

Chromatography column

Methodology:

-

Equilibrate the Ni-NTA affinity resin with 5-10 column volumes of Wash Buffer.

-

Load the solubilized membrane protein fraction onto the equilibrated column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged membrane protein with 3-5 column volumes of Elution Buffer.

-

Collect fractions and analyze for the presence of the purified protein by SDS-PAGE and Western blot.

-

Pool the fractions containing the purified protein. The purified protein is now in a HECAMEG-containing buffer, suitable for further characterization or reconstitution.

Protocol 3: Reconstitution of a GPCR into Liposomes

This protocol details the reconstitution of a purified G protein-coupled receptor (GPCR) from detergent micelles into a lipid bilayer.

Materials:

-

Purified GPCR in a glucamide-based detergent (e.g., MEGA-9)

-

Lipid mixture (e.g., POPC:POPG 3:1 molar ratio) dried as a thin film

-

Reconstitution Buffer: 20 mM HEPES pH 7.4, 100 mM NaCl

-

Bio-Beads SM-2 or similar detergent removal system

-

Extruder with a 100 nm polycarbonate membrane

Methodology:

-

Hydrate the dried lipid film with Reconstitution Buffer to a final lipid concentration of 10 mg/mL.

-

Solubilize the hydrated lipids by adding the same glucamide-based detergent used for the protein purification to a concentration above its CMC. Vortex until the solution is clear.

-

Mix the purified GPCR with the solubilized lipids at a desired protein-to-lipid ratio (e.g., 1:100 w/w).

-

Incubate the protein-lipid-detergent mixture for 1 hour at 4°C with gentle agitation.

-

Add Bio-Beads to the mixture at a ratio of 20 mg of Bio-Beads per 1 mg of detergent to initiate detergent removal and liposome formation.

-

Incubate the mixture with Bio-Beads for 2-4 hours at 4°C on a rotator. For complete detergent removal, a second addition of fresh Bio-Beads may be necessary.

-

Remove the Bio-Beads by decanting the supernatant.

-

The resulting proteoliposomes can be further sized by extrusion through a 100 nm polycarbonate membrane to create unilamellar vesicles. The reconstituted GPCR is now ready for functional assays.

Visualizing Complexity: Workflows and Pathways

Experimental Workflow: GPCR Reconstitution

The following diagram illustrates the general workflow for reconstituting a G protein-coupled receptor (GPCR) from a detergent-solubilized state into a lipid bilayer, a critical step for many functional and structural studies.

Signaling Pathway: GPCR "Megaplex" Formation

Recent studies have revealed that some G protein-coupled receptors (GPCRs) can form large signaling complexes, termed "megaplexes," which include the receptor, a G protein, and β-arrestin.[10][11] The gentle solubilization afforded by glucamide-based detergents is crucial for isolating such delicate multi-protein complexes for structural and functional analysis. The diagram below illustrates the components and assembly of this signaling megaplex.

Conclusion

Glucamide-based detergents are indispensable tools in the study of membrane proteins. Their non-denaturing properties are essential for preserving the native structure and function of these challenging but vital biomolecules. By understanding their quantitative properties and employing optimized experimental protocols, researchers can successfully isolate, purify, and reconstitute membrane proteins for a wide range of applications, from fundamental structural biology to cutting-edge drug discovery. The ability to stabilize complex signaling assemblies, such as the GPCR megaplex, underscores the critical role of these gentle detergents in advancing our understanding of cellular communication and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoride activation of rat brain adenylate cyclase: the requirement for a protein co-factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. hellobio.com [hellobio.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Duke Team Identifies New ‘Mega-Complex’ Involved in Cell Signaling | Duke Health [corporate.dukehealth.org]

- 11. GPCR-G Protein-β-Arrestin Super-Complex Mediates Sustained G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Decanoyl N-methylglucamide (MEGA-10) in Solubilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent widely employed in the solubilization of biological membranes for the extraction and purification of membrane proteins. Its utility stems from its ability to disrupt lipid-lipid and lipid-protein interactions without significantly compromising the native structure and function of the protein of interest. This technical guide provides an in-depth exploration of the mechanism of action of this compound in solubilization, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying processes.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to comprehending its solubilization mechanism. As a non-ionic detergent, it possesses a hydrophilic headgroup and a hydrophobic tail, allowing it to interface with both aqueous environments and the hydrophobic core of biological membranes.

Table 1: Physicochemical Properties of Decanoyl N-methylglucamide (this compound)

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₅NO₆ | [1] |

| Molecular Weight | 349.46 g/mol | [1] |

| Critical Micelle Concentration (CMC) | 6-7 mM in water at 25°C | |

| Aggregation Number (N) | 76 in water | [2] |

| Micelle Hydrodynamic Radius (Rh) | 2.6 nm in water | [2] |

The Core Mechanism: A Three-Stage Process

The solubilization of a lipid bilayer by this compound, like other detergents, is generally understood to occur via a three-stage model. This process is driven by the hydrophobic effect, where the hydrocarbon tails of the detergent molecules are transferred from the aqueous environment to the hydrophobic interior of the membrane and subsequently form micelles.[3]

Stage 1: Partitioning of Monomers into the Bilayer

At concentrations below its Critical Micelle Concentration (CMC), this compound exists predominantly as monomers in the aqueous solution. These monomers partition into the outer leaflet of the lipid bilayer. This insertion is driven by the hydrophobic interaction between the decanoyl chain of this compound and the acyl chains of the membrane phospholipids.

Stage 2: Saturation of the Bilayer and Formation of Mixed Micelles

As the concentration of this compound increases and approaches the CMC, the lipid bilayer becomes saturated with detergent monomers. This incorporation disrupts the ordered structure of the bilayer, leading to the formation of transient pores and eventually causing the membrane to break down into smaller fragments. These fragments are composed of both lipids and this compound molecules, forming what are known as mixed micelles.

Stage 3: Complete Solubilization into Mixed Micelles

At concentrations above the CMC, the lipid bilayer is completely disrupted, and the membrane components, including proteins and lipids, are fully incorporated into this compound micelles. The hydrophobic regions of the membrane proteins are shielded from the aqueous environment by the hydrophobic tails of the this compound molecules, while the hydrophilic portions remain exposed to the solvent. This results in a solution of protein-lipid-detergent mixed micelles.

Caption: The three-stage model of membrane solubilization by this compound.

Thermodynamics of this compound Micellization

The spontaneous formation of micelles above the CMC is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG°mic). Isothermal titration calorimetry (ITC) has been a key technique to elucidate the thermodynamic parameters of this compound micellization.

Table 2: Thermodynamic Parameters of this compound Micellization in Aqueous Solution

| Temperature (K) | CMC (mM) | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | -TΔS°mic (kJ/mol) | Reference |

| 298.15 | 4.45 | -19.1 | 6.4 | -25.5 | |

| 303.15 | 4.25 | -19.6 | 5.5 | -25.1 | |

| 308.15 | 4.10 | -20.1 | 4.6 | -24.7 | |

| 313.15 | 4.05 | -20.5 | 3.7 | -24.2 | |

| 318.15 | 4.10 | -20.8 | 2.8 | -23.6 |

The data reveals that the micellization of this compound is an entropy-driven process, as indicated by the large negative contribution of the -TΔS°mic term to the Gibbs free energy. This is characteristic of the hydrophobic effect, where the ordering of water molecules around the hydrophobic tails of the detergent monomers is disrupted upon micelle formation, leading to an overall increase in the entropy of the system.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

A common method for determining the CMC of a detergent is through the use of a fluorescent probe, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS). The fluorescence of ANS is sensitive to the polarity of its environment, exhibiting a significant increase in fluorescence intensity and a blue shift in its emission maximum when it partitions from the polar aqueous environment into the hydrophobic core of the micelles.

Protocol Outline:

-

Prepare a stock solution of ANS in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Prepare a series of solutions with a constant concentration of ANS and varying concentrations of this compound, spanning a range below and above the expected CMC.

-

Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Measure the fluorescence intensity of each solution using a spectrofluorometer, with excitation and emission wavelengths appropriate for ANS (e.g., λex = 350 nm, λem = 400-600 nm).

-

Plot the fluorescence intensity as a function of the this compound concentration. The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.

Caption: Workflow for CMC determination using a fluorescent probe.

Solubilization of a Model Membrane Protein

The following is a generalized protocol for the solubilization of a membrane protein from a cellular membrane preparation using this compound. The optimal conditions, particularly the detergent-to-protein ratio, should be determined empirically for each specific protein.

Protocol Outline:

-

Membrane Preparation: Isolate the cellular membranes containing the protein of interest by differential centrifugation. Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to a final protein concentration of 5-10 mg/mL.

-

Detergent Addition: Add a concentrated stock solution of this compound to the membrane suspension to achieve the desired final detergent concentration. A common starting point is a detergent-to-protein ratio (w/w) of 2:1 to 10:1.

-

Incubation: Incubate the mixture on ice or at 4°C with gentle agitation for 1-2 hours to allow for complete solubilization.

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.

-

Collection of Solubilized Protein: Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles.

-

Analysis: Analyze the supernatant and the pellet by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Caption: Experimental workflow for membrane protein solubilization.

Conclusion

Decanoyl N-methylglucamide (this compound) is a valuable tool for the solubilization of membrane proteins due to its non-ionic nature and well-characterized physicochemical properties. Its mechanism of action follows a three-stage model, driven by the thermodynamics of micellization. A thorough understanding of these principles, coupled with empirical optimization of experimental conditions, is crucial for the successful extraction and subsequent characterization of membrane proteins for research and drug development purposes. This guide provides a foundational understanding and practical starting points for harnessing the solubilizing power of this compound.

References

An In-depth Technical Guide to the Thermodynamic Properties of MEGA-10 Micellization

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the micellization of the nonionic surfactant N-decanoyl-N-methylglucamine, commonly known as MEGA-10. This document details the critical thermodynamic parameters, the experimental protocols used for their determination, and visual representations of key processes to facilitate a deeper understanding of the self-assembly behavior of this compound in aqueous solutions.

Introduction to this compound and Micellization

This compound is a nonionic surfactant widely utilized in biochemical and pharmaceutical applications, particularly for the solubilization and stabilization of membrane proteins. Its utility stems from its ability to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).[1][2][3] The formation of these micelles is a thermodynamically driven process governed by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.[4] Understanding the thermodynamics of this process is crucial for optimizing its use in various applications, including drug delivery and membrane protein research.

The micellization process is characterized by several key thermodynamic parameters: the Gibbs free energy of micellization (ΔG°mic), the enthalpy of micellization (ΔH°mic), and the entropy of micellization (ΔS°mic). These parameters provide insight into the spontaneity and the driving forces of micelle formation.

Thermodynamic Parameters of this compound Micellization

The thermodynamic properties of this compound micellization have been investigated using various techniques, with Isothermal Titration Calorimetry (ITC) being a prominent method for direct measurement of the enthalpy of micellization.[5][6] The following tables summarize the key quantitative data reported in the literature.

Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of this compound Micellization at Various Temperatures

| Temperature (K) | CMC (mM) | ΔH°mic (kJ/mol) | ΔG°mic (kJ/mol) | -TΔS°mic (kJ/mol) |

| 288 | 21.8 | -1.1 | -23.9 | -22.8 |

| 293 | 21.2 | 0.0 | -24.4 | -24.4 |

| 298 | 20.7 | 1.1 | -24.8 | -25.9 |

| 303 | 20.5 | 2.2 | -25.2 | -27.4 |

| 308 | 20.4 | 3.3 | -25.6 | -28.9 |

| 313 | 20.3 | 4.4 | -26.0 | -30.4 |

| 318 | 20.4 | 5.5 | -26.3 | -31.8 |

| 323 | 20.6 | 6.6 | -26.6 | -33.2 |

| 328 | 21.0 | 7.7 | -26.8 | -34.5 |

Data sourced from studies utilizing isothermal titration calorimetry.[5][6] It is noteworthy that the CMC of this compound exhibits a minimum value around 313 K, a behavior also observed in some ionic surfactants.[6]

Table 2: Heat Capacity Change and Aggregation Number of this compound

| Parameter | Value | Method of Determination |

| ΔCp,m° (kJ mol-1 K-1) | 0.22 | Calorimetry (ITC) |

| Aggregation Number (Nagg) | 76 | Simulation from ITC data |

The aggregation number represents the average number of this compound molecules in a single micelle in water.[6]

Experimental Protocols

The determination of the thermodynamic parameters of micellization involves several key experimental techniques. Detailed methodologies for the most common approaches are provided below.

Isothermal titration calorimetry directly measures the heat changes associated with molecular interactions, making it a powerful tool for studying the thermodynamics of micellization.[7][8][9][10]

Protocol:

-

Sample Preparation:

-

Prepare a concentrated solution of this compound (typically 10-15 times the expected CMC) in a suitable buffer.

-

Prepare a dilute solution of the same buffer to be placed in the sample cell.

-

Ensure both the surfactant solution and the buffer are thoroughly degassed to prevent the formation of air bubbles.[11]

-

-

Instrument Setup:

-

The ITC instrument consists of a reference cell and a sample cell enclosed in an adiabatic jacket.[9][10]

-

Fill the reference cell with distilled water or the experimental buffer.

-

Load the sample cell (typically ~200-300 µL) with the dilute buffer solution.[8]

-

Load the injection syringe (typically ~40-100 µL) with the concentrated this compound solution.[8]

-

-

Titration:

-

The experiment is conducted at a constant temperature.

-

A series of small, precise injections of the this compound solution are made into the sample cell.

-

The heat released or absorbed upon each injection is measured by detecting the temperature difference between the sample and reference cells.[9]

-

-

Data Analysis:

-

The initial injections, where the surfactant concentration is below the CMC, result in a small heat of dilution.

-

As the concentration approaches and surpasses the CMC, the formation of micelles leads to a significant change in the measured heat.

-

The integrated heat per injection is plotted against the molar ratio of the reactants.

-

The resulting isotherm is fitted to a suitable binding model to determine the CMC and the enthalpy of micellization (ΔH°mic).[5][6] The Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation.[6]

-

Surface tensiometry is used to determine the CMC by measuring the surface tension of a solution as a function of surfactant concentration.[1][12]

Protocol:

-

Sample Preparation:

-

Prepare a series of this compound solutions with varying concentrations in a suitable solvent (e.g., deionized water).

-

-

Measurement:

-

A tensiometer, such as one using the du Nouy ring or Wilhelmy plate method, is used to measure the surface tension of each solution.[13]

-

At concentrations below the CMC, the addition of surfactant leads to a significant decrease in surface tension as surfactant molecules adsorb at the air-water interface.[1][3]

-

Once the surface is saturated, further addition of surfactant results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[2][12][14]

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The plot will typically show two distinct linear regions.

-

The CMC is determined from the intersection of the two lines.[12]

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the study of this compound micellization.

Caption: Workflow for CMC determination using surface tensiometry.

Caption: Workflow for thermodynamic analysis using ITC.

Caption: Relationship between key thermodynamic parameters.

Conclusion

The thermodynamic properties of this compound micellization are essential for its effective application in research and industry. The process is characterized by a critical micelle concentration that is temperature-dependent, showing a distinct minimum. The micellization is primarily an entropy-driven process, as indicated by the large negative values of -TΔS°mic, which is characteristic of the hydrophobic effect. The positive enthalpy change at higher temperatures suggests that energy is required to break the structured water molecules around the hydrophobic tails. The detailed experimental protocols and data presented in this guide provide a solid foundation for professionals working with this compound and other nonionic surfactants, enabling a more informed approach to formulation and experimental design.

References

- 1. alfatest.it [alfatest.it]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. nanoscience.com [nanoscience.com]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 13. scialert.net [scialert.net]

- 14. Critical micelle formation concentration explained - DataPhysics Instruments [dataphysics-instruments.com]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using MEGA-10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are crucial targets for biomedical research and drug development, representing a significant portion of the human proteome and the target of a majority of approved drugs. Their hydrophobic nature, however, presents a significant challenge for their extraction and purification from the lipid bilayer while maintaining their native conformation and function. The choice of detergent is paramount for successful solubilization. MEGA-10 (N-Decanoyl-N-methylglucamine) is a non-ionic detergent that offers a gentle yet effective means of extracting membrane proteins. Its uncharged hydrophilic headgroup and appropriate hydrophobic tail allow for the disruption of lipid-lipid and lipid-protein interactions without denaturing the protein.[1][2][3] This document provides detailed protocols for the extraction of membrane proteins from E. coli and mammalian cells using this compound, along with supporting information for optimization and downstream applications.

Properties of this compound Detergent

Understanding the physicochemical properties of this compound is essential for designing effective extraction protocols. As a non-ionic detergent, it is considered non-denaturing and is particularly useful for isolating membrane proteins in their biologically active form.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Full Name | N-Decanoyl-N-methylglucamine | [1][4][5] |

| Molecular Weight | 349.46 g/mol | [1][4] |

| Critical Micelle Concentration (CMC) | 6-7 mM in water at 25°C | [1][4] |

| Appearance | White powder | [4] |

| Solubility | Water soluble | [4] |

| Purity | >99% | [4] |

The Critical Micelle Concentration (CMC) is a crucial parameter. Above the CMC, detergent monomers self-assemble into micelles, which are capable of encapsulating membrane proteins and keeping them soluble in an aqueous environment. Therefore, it is essential to work with this compound concentrations above its CMC during the solubilization step.

Experimental Protocols

Protocol 1: Extraction of Inner Membrane Proteins from E. coli

This protocol is designed for the extraction of overexpressed recombinant membrane proteins from the inner membrane of E. coli.

Materials:

-

E. coli cell paste expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol, 1 mM DTT (add fresh), Protease inhibitor cocktail

-

Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% (v/v) glycerol, 1 mM DTT (add fresh), and this compound

-

High-speed centrifuge and rotor

-

Ultracentrifuge and rotor

-

Dounce homogenizer or sonicator

Procedure:

-

Cell Lysis:

-

Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (typically 5 mL of buffer per gram of wet cell paste).

-

Lyse the cells using a French press at 10,000-15,000 psi or by sonication on ice. Ensure the sample remains cold throughout the process.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unlysed cells and inclusion bodies.

-

-

Membrane Isolation:

-

Carefully collect the supernatant from the previous step.

-

Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction). The pellet contains the inner and outer membranes.

-

-

Solubilization of Inner Membrane Proteins:

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume will depend on the pellet size, but a starting point is 5-10 mL.

-

Add this compound to the resuspended membranes to a final concentration of 1-2% (w/v). This is well above the CMC of this compound.

-

Incubate the mixture on a rotator or with gentle stirring for 1-2 hours at 4°C.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

-

Collection of Solubilized Proteins:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

The sample is now ready for downstream applications such as affinity chromatography or functional assays. It is advisable to keep the concentration of this compound at or above its CMC in all subsequent buffers to maintain protein solubility.

-

Caption: Workflow for E. coli membrane protein extraction.

Protocol 2: Extraction of Membrane Proteins from Mammalian Cells

This protocol is suitable for the extraction of endogenous or overexpressed membrane proteins from cultured mammalian cells (e.g., HEK293, A431).

Materials:

-

Cultured mammalian cells (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 1.5 mM MgCl2, Protease inhibitor cocktail (add fresh)

-

Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 10% (v/v) glycerol, Protease inhibitor cocktail (add fresh), and this compound

-

Dounce homogenizer with a tight-fitting pestle

-

Microcentrifuge

Procedure:

-

Cell Harvesting and Washing:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells into a small volume of PBS and transfer to a pre-chilled centrifuge tube.

-

For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in 10 volumes of ice-cold Hypotonic Lysis Buffer.

-

-

Cell Lysis and Membrane Preparation:

-

Incubate the cells on ice for 15-20 minutes to allow them to swell.

-

Lyse the cells by passing the suspension through a Dounce homogenizer with 15-20 strokes of a tight-fitting pestle.

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant (cytosolic and organellar fractions).

-

-

Membrane Solubilization:

-

Resuspend the membrane pellet in an appropriate volume of ice-cold Solubilization Buffer.

-

Add this compound to a final concentration of 1% (w/v).

-

Incubate with gentle agitation for 1 hour at 4°C.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet insoluble material.

-

-

Collection of Solubilized Proteins:

-

Carefully transfer the supernatant containing the solubilized membrane proteins to a fresh, pre-chilled tube.

-

The sample is now ready for downstream analysis. Maintain a this compound concentration above the CMC in subsequent buffers.

-

Caption: Workflow for mammalian membrane protein extraction.

Application Example: GPCR and EGFR Signaling Pathways

Membrane proteins extracted using this compound can be used to study a variety of cellular signaling pathways. G-protein coupled receptors (GPCRs) and the Epidermal Growth Factor Receptor (EGFR) are two prominent examples of membrane proteins that are key targets in drug discovery.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are the largest family of membrane receptors and are involved in a vast array of physiological processes. Upon ligand binding, they activate intracellular G-proteins, initiating a signaling cascade.

Caption: Simplified GPCR signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Ligand binding induces receptor dimerization and autophosphorylation, triggering downstream signaling cascades.

Caption: Simplified EGFR signaling pathway.

Quantitative Data and Detergent Comparison

While direct comparative studies detailing the yield and purity of membrane proteins extracted with this compound versus other detergents are not abundantly available in the literature, the choice of detergent is highly protein-dependent. The optimal detergent for a specific membrane protein must often be determined empirically. Non-ionic detergents like this compound, DDM (n-dodecyl-β-D-maltoside), and Triton X-100 are commonly used for their mild nature.

The following table provides a hypothetical comparison based on the general properties of these detergents. Actual results will vary depending on the specific protein and experimental conditions.

| Detergent | Typical Working Concentration | Advantages | Potential Disadvantages |

| This compound | 1-2% (w/v) | Good for reconstitution; easily removed by dialysis due to high CMC.[3][5] | May be less effective for some highly stable membrane protein complexes. |

| DDM | 0.5-1% (w/v) | Generally very mild and effective for a wide range of membrane proteins; often used for structural studies. | Lower CMC can make it more difficult to remove by dialysis. |

| Triton X-100 | 1-2% (w/v) | Inexpensive and widely used; effective for solubilizing many membrane proteins. | Can interfere with downstream UV-Vis spectroscopy due to its aromatic ring; forms large micelles that are difficult to remove. |

Troubleshooting

-

Low Protein Yield:

-

Increase the concentration of this compound, ensuring it is well above the CMC.

-

Optimize the solubilization time and temperature.

-

Ensure complete cell lysis.

-

-

Protein Aggregation:

-

Maintain the this compound concentration above the CMC in all buffers.

-

Include glycerol or other stabilizing agents in the buffers.

-

Work quickly and at low temperatures (4°C) to minimize protein degradation.

-

-

Loss of Protein Activity:

-

Use a lower concentration of this compound (while still above the CMC).

-